Buthionine Sulfoximin
Übersicht
Beschreibung
Buthionine sulphoximine is a sulfoximine derivative known for its ability to reduce levels of glutathione. It is primarily investigated as an adjunct in chemotherapy for cancer treatment. The compound inhibits gamma-glutamylcysteine synthetase, the enzyme required in the first step of glutathione synthesis .
Wissenschaftliche Forschungsanwendungen
Buthionine Sulfoximin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Die Verbindung wird verwendet, um die Rolle von Glutathion in zellulären Prozessen und oxidativem Stress zu untersuchen.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es Gamma-Glutamylcysteinsynthase hemmt, das Enzym, das für den ersten Schritt der Glutathionsynthese verantwortlich ist. Diese Hemmung führt zu einer Abnahme des Glutathionspiegels, was wiederum oxidativen Stress in Zellen erhöht. Die Verbindung zielt auf Krebszellen ab, indem sie sie anfälliger für oxidative Schäden macht und die Wirksamkeit von Chemotherapeutika erhöht .
Ähnliche Verbindungen:
L-Buthionine Sulfoximin: Ein spezifischer Inhibitor der Gamma-Glutamylsynthase.
DL-Buthionine-(S,R)-Sulfoximin: Eine weitere Variante, die in der Forschung verwendet wird.
Vergleich: this compound ist einzigartig in seiner Fähigkeit, Gamma-Glutamylcysteinsynthase spezifisch zu hemmen, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in klinischen Umgebungen macht. Im Vergleich zu anderen ähnlichen Verbindungen hat es eine signifikante Wirksamkeit bei der Senkung des Glutathionspiegels und der Steigerung der Wirkung der Chemotherapie gezeigt .
Wirkmechanismus
Target of Action
Buthionine sulfoximine (BSO) primarily targets the enzyme γ-glutamylcysteine synthetase (γ-GCS) . This enzyme plays a crucial role in the synthesis of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species .
Mode of Action
BSO acts as a potent, fast-acting, and irreversible inhibitor of γ-GCS . By inhibiting this enzyme, BSO prevents the synthesis of glutathione, leading to a depletion of cellular glutathione levels . This inhibition is achieved through the phosphorylation of BSO by MgATP, resulting in the formation of BSO phosphate, which binds tightly to the fully inhibited enzyme .
Biochemical Pathways
The primary biochemical pathway affected by BSO is the glutathione biosynthetic pathway . By inhibiting γ-GCS, BSO disrupts the first step of glutathione synthesis, leading to a decrease in intracellular glutathione levels . This depletion of glutathione can lead to an increase in oxidative stress within the cell .
Pharmacokinetics
BSO exhibits linear pharmacokinetics within a certain dose range . It is eliminated rapidly from the plasma in a biexponential manner, with an initial half-life of 4.9 minutes . The total clearance, nonrenal clearance, and half-life are approximately 25% different between the R- (inactive) and S- (active) isomers of BSO, with the R-isomer being eliminated faster .
Result of Action
The primary result of BSO’s action is the depletion of cellular glutathione levels, which can enhance the cytotoxicity of chemotherapeutic agents . This can lead to increased oxidative stress, DNA strand breaks, cell cycle arrest in the G2/M phase, and apoptosis . In combination with other treatments, such as copper complexes or ionizing radiation, BSO can enhance the antitumor effect, increasing tumor cell viability and oxidative damage .
Action Environment
The action of BSO can be influenced by various environmental factors. For instance, the presence of other compounds, such as copper complexes or ionizing radiation, can enhance the effect of BSO . .
Biochemische Analyse
Biochemical Properties
Buthionine sulfoximine plays a significant role in biochemical reactions by inhibiting the enzyme gamma-glutamylcysteine synthetase, which is essential for the first step of glutathione synthesis . By reducing glutathione levels, buthionine sulfoximine affects various cellular processes that rely on this antioxidant. The compound interacts with enzymes such as glutathione peroxidase and glutathione reductase, influencing their activity and the overall redox state of the cell .
Cellular Effects
Buthionine sulfoximine has profound effects on various cell types and cellular processes. It induces oxidative stress by depleting glutathione levels, leading to increased reactive oxygen species (ROS) production . This oxidative stress can trigger apoptosis in cancer cells, making buthionine sulfoximine a potential adjuvant in cancer therapy . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the redox balance within cells .
Molecular Mechanism
At the molecular level, buthionine sulfoximine exerts its effects primarily through the inhibition of gamma-glutamylcysteine synthetase . This inhibition leads to a decrease in glutathione synthesis, resulting in lower intracellular glutathione levels. The reduced glutathione levels impair the cell’s ability to detoxify reactive oxygen species, leading to oxidative stress and potential cell death . Buthionine sulfoximine also affects gene expression by modulating the activity of transcription factors sensitive to the redox state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of buthionine sulfoximine can vary over time. The compound is known to induce oxidative stress and DNA damage in a time-dependent manner . Studies have shown that prolonged exposure to buthionine sulfoximine leads to sustained depletion of glutathione and increased oxidative damage . The stability and degradation of buthionine sulfoximine in laboratory conditions are crucial factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of buthionine sulfoximine in animal models vary with different dosages. At lower doses, the compound can effectively deplete glutathione levels without causing significant toxicity . Higher doses of buthionine sulfoximine can lead to adverse effects such as cataract formation and increased oxidative stress . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
Buthionine sulfoximine is involved in metabolic pathways related to glutathione synthesis and metabolism. By inhibiting gamma-glutamylcysteine synthetase, the compound disrupts the synthesis of glutathione, leading to alterations in the cellular redox state . This disruption affects various metabolic processes, including detoxification of reactive oxygen species and maintenance of cellular homeostasis .
Transport and Distribution
Within cells and tissues, buthionine sulfoximine is transported and distributed through various mechanisms. The compound is known to be cell-permeable, allowing it to effectively inhibit intracellular gamma-glutamylcysteine synthetase . The distribution of buthionine sulfoximine within tissues can influence its efficacy and toxicity, as it needs to reach target cells to exert its effects .
Subcellular Localization
Buthionine sulfoximine’s subcellular localization plays a crucial role in its activity and function. The compound primarily localizes in the cytoplasm, where it interacts with gamma-glutamylcysteine synthetase and other enzymes involved in glutathione metabolism . The targeting signals and post-translational modifications that direct buthionine sulfoximine to specific cellular compartments are essential for its effectiveness in modulating cellular redox balance .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Buthionine Sulfoximin kann durch verschiedene chemische Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von Buthionin mit Sulfoximin unter kontrollierten Bedingungen. Die Reaktion erfordert in der Regel einen Katalysator und spezifische Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische chemische Reaktoren, in denen die Reaktanten unter optimierten Bedingungen kombiniert werden. Der Prozess wird überwacht, um die Reinheit und Ausbeute der Verbindung zu gewährleisten. Fortschrittliche Techniken wie Chromatographie und Kristallisation werden verwendet, um das Endprodukt zu reinigen .
Analyse Chemischer Reaktionen
Reaktionstypen: Buthionine Sulfoximin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Sie kann reduziert werden, um das entsprechende Amin zu bilden.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nukleophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und substituierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
L-Buthionine sulfoximine: A specific gamma-glutamyl synthetase inhibitor.
DL-Buthionine-(S,R)-sulfoximine: Another variant used in research.
Comparison: Buthionine sulphoximine is unique in its ability to specifically inhibit gamma-glutamylcysteine synthetase, making it a valuable tool in both research and clinical settings. Compared to other similar compounds, it has shown significant efficacy in depleting glutathione levels and enhancing the effects of chemotherapy .
Eigenschaften
IUPAC Name |
2-amino-4-(butylsulfonimidoyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044434 | |
Record name | Buthionine sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Buthionine sulfoximine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12593 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5072-26-4 | |
Record name | Buthionine sulfoximine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5072-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buthionine sulfoximine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buthionine sulfoximine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5072-26-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buthionine sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-S-(3-Amino-3-carboxypropyl)-sec-butylsulfoximine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTHIONINE SULFOXIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW4108Q0BV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.